3-[(3,6-dimethylpyrazin-2-yl)disulfanyl]-2,5-dimethylpyrazine
CAS No.: 2640946-30-9
Cat. No.: VC11859080
Molecular Formula: C12H14N4S2
Molecular Weight: 278.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640946-30-9 |
|---|---|
| Molecular Formula | C12H14N4S2 |
| Molecular Weight | 278.4 g/mol |
| IUPAC Name | 3-[(3,6-dimethylpyrazin-2-yl)disulfanyl]-2,5-dimethylpyrazine |
| Standard InChI | InChI=1S/C12H14N4S2/c1-7-5-13-9(3)11(15-7)17-18-12-10(4)14-6-8(2)16-12/h5-6H,1-4H3 |
| Standard InChI Key | INVWUZBJAUJZSB-UHFFFAOYSA-N |
| SMILES | CC1=CN=C(C(=N1)SSC2=NC(=CN=C2C)C)C |
| Canonical SMILES | CC1=CN=C(C(=N1)SSC2=NC(=CN=C2C)C)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features two pyrazine rings, each substituted with methyl groups at specific positions:
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First pyrazine ring: Methyl groups at positions 3 and 6.
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Second pyrazine ring: Methyl groups at positions 2 and 5.
These rings are linked by a disulfide (-S-S-) bond, introducing redox-active functionality (Figure 1).
Table 1: Key Structural Data
| Property | Value |
|---|---|
| CAS No. | 2640946-30-9 |
| Molecular Formula | |
| Molecular Weight | 278.4 g/mol |
| IUPAC Name | 3-[(3,6-Dimethylpyrazin-2-yl)disulfanyl]-2,5-dimethylpyrazine |
| SMILES | CC1=CN=C(C(=N1)SSC2=NC(=CN=C2C)C)C |
Spectroscopic and Physical Properties
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Solubility: Likely soluble in organic solvents (e.g., chloroform, DMSO) due to aromatic and nonpolar groups.
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Stability: The disulfide bond may confer sensitivity to reducing agents, enabling dynamic covalent behavior .
Synthesis and Manufacturing
Synthetic Routes
While no direct synthesis is documented in the provided sources, analogous pyrazine disulfides are typically synthesized via:
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Thiol Oxidation: Coupling of pyrazine thiols (e.g., 3,6-dimethylpyrazine-2-thiol) using oxidants like or iodine .
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Cross-Coupling Reactions: Catalytic methods for S-S bond formation between halogenated pyrazines and thiolates .
Table 2: Hypothetical Synthesis Protocol
| Step | Reagents/Conditions | Intermediate/Product |
|---|---|---|
| 1 | 3,6-Dimethylpyrazine-2-thiol, , RT | Disulfide formation |
| 2 | Purification (column chromatography) | Isolated product (Yield: ~60-70%) |
Challenges in Synthesis
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Steric Hindrance: Methyl groups may impede coupling efficiency.
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Purification: Separation from mono- or polysulfide byproducts requires advanced chromatographic techniques.
Biological and Toxicological Profile
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Toxicity: No specific data available. Related pyrazines exhibit moderate toxicity (e.g., LD in rats: 460 mg/kg for 2-ethyl-3,5-dimethylpyrazine) .
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Metabolism: Likely hepatic oxidation or disulfide reduction to thiol metabolites .
Research Gaps and Future Directions
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Application-Specific Studies: Evaluate efficacy in drug delivery or material stability.
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Toxicokinetics: Assess acute/chronic toxicity in model organisms.
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Synthetic Optimization: Develop catalytic methods for higher yields and selectivity.
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